molecular formula C12H10FNO B11943788 2-[(2-Fluorobenzyl)oxy]pyridine

2-[(2-Fluorobenzyl)oxy]pyridine

Katalognummer: B11943788
Molekulargewicht: 203.21 g/mol
InChI-Schlüssel: VWAVLCSTMVFNLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Fluorobenzyl)oxy]pyridine is an organic compound with the molecular formula C12H10FNO It is a derivative of pyridine, where a fluorobenzyl group is attached to the oxygen atom at the second position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorobenzyl)oxy]pyridine typically involves nucleophilic substitution reactions. One common method is the reaction of 2-hydroxypyridine with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Fluorobenzyl)oxy]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-[(2-Fluorobenzyl)oxy]pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(2-Fluorobenzyl)oxy]pyridine involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, potentially leading to inhibitory or modulatory effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the benzyl group.

    2-(Chlorobenzyl)oxy]pyridine: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and binding properties.

    2-(Methoxy)benzyl]pyridine: Contains a methoxy group instead of fluorine, leading to different electronic and steric effects.

Uniqueness

2-[(2-Fluorobenzyl)oxy]pyridine is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic properties and potential biological activity. The fluorine atom can enhance the compound’s stability and binding affinity in various applications, making it a valuable compound in research and industry .

Eigenschaften

Molekularformel

C12H10FNO

Molekulargewicht

203.21 g/mol

IUPAC-Name

2-[(2-fluorophenyl)methoxy]pyridine

InChI

InChI=1S/C12H10FNO/c13-11-6-2-1-5-10(11)9-15-12-7-3-4-8-14-12/h1-8H,9H2

InChI-Schlüssel

VWAVLCSTMVFNLC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)COC2=CC=CC=N2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.